Brilanestrant
Overview
Description
GDC-0810 is a novel, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD). It has been developed to treat estrogen receptor-positive breast cancer by inhibiting both ligand-dependent and ligand-independent estrogen receptor-mediated signaling . This compound has shown efficacy in various models of estrogen receptor-positive breast cancer, including those resistant to tamoxifen and those harboring estrogen receptor alpha mutations .
Mechanism of Action
Target of Action
Brilanestrant, also known as GDC-0810, primarily targets the Estrogen Receptor (ER) . The Estrogen Receptor is a protein found in cells that are activated by the hormone estrogen. In many cancers, such as breast cancer, estrogen and its receptor can drive tumor growth .
Mode of Action
This compound is a nonsteroidal combined selective estrogen receptor modulator and selective estrogen receptor degrader . It binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor . This degradation of the estrogen receptor can inhibit the growth and survival of ER-expressing cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway. This pathway is critical for the growth and progression of certain types of breast cancer . By degrading the estrogen receptor, this compound disrupts this pathway, potentially inhibiting the growth of cancer cells .
Pharmacokinetics
This compound is orally bioavailable . This means it can be taken by mouth and absorbed into the bloodstream to reach its target sites. The oral route of administration is generally more convenient and comfortable for patients compared to other methods like intramuscular injection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth. By degrading the estrogen receptor, this compound can disrupt the estrogen signaling pathway, which many cancer cells rely on for growth and survival . This disruption can inhibit the growth and survival of these cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain mutations in the estrogen receptor or other components of the estrogen signaling pathway could potentially affect the efficacy of this compound . Additionally, factors such as the patient’s overall health, other medications they are taking, and their specific type of cancer can all influence how well this compound works .
Biochemical Analysis
Biochemical Properties
Brilanestrant interacts with the estrogen receptor alpha (ERα), acting as an antagonist . This interaction involves the binding of this compound to the ERα, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly those involved in ER-positive breast cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the ERα .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ERα, leading to changes in gene expression . This binding interaction results in the modulation of enzyme activity, either through inhibition or activation, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . These studies have provided valuable information on the threshold effects of this compound, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely influenced by various transporters and binding proteins . Its localization or accumulation within cells can be affected by these interactions .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
GDC-0810 can be prepared using several methods, including spray drying and co-precipitation via resonant acoustic mixing . These methods produce amorphous solid dispersions of GDC-0810 with hydroxypropyl methylcellulose acetate succinate. The choice of preparation method can impact the physical and chemical stability, as well as the mechanical properties of the compound .
Chemical Reactions Analysis
GDC-0810 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GDC-0810 has been extensively studied for its potential in treating estrogen receptor-positive breast cancer . It has shown robust in vitro and in vivo activity against a variety of human breast cancer cell lines and patient-derived xenografts . Additionally, GDC-0810 is being evaluated in Phase II clinical studies in women with estrogen receptor-positive breast cancer . The compound’s ability to degrade estrogen receptor alpha makes it a promising candidate for further research and development in cancer therapy .
Comparison with Similar Compounds
GDC-0810 is compared to other selective estrogen receptor degraders, such as tamoxifen . While both compounds target estrogen receptor alpha, GDC-0810 induces a different receptor conformation and causes receptor degradation, which may result in improved efficacy in certain breast cancer models . Other similar compounds include fulvestrant and other investigational selective estrogen receptor degraders .
Properties
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365888-06-7 | |
Record name | Brilanestrant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0810 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRILANESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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